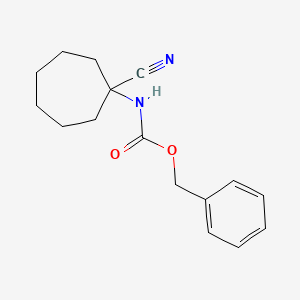

![molecular formula C16H24N2O2 B6335631 Benzyl N-[(1-aminocycloheptyl)methyl]carbamate CAS No. 1352999-50-8](/img/structure/B6335631.png)

Benzyl N-[(1-aminocycloheptyl)methyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

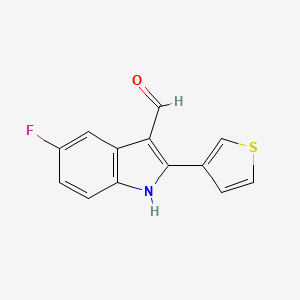

“Benzyl N-[(1-aminocycloheptyl)methyl]carbamate” is a carbamate compound . Carbamates are useful protecting groups for amines and are essential for the synthesis of peptides . They can be installed and removed under relatively mild conditions .

Molecular Structure Analysis

The molecular formula of “Benzyl N-[(1-aminocycloheptyl)methyl]carbamate” is C16H24N2O2. Its molecular weight is 276.37 g/mol.Chemical Reactions Analysis

Carbamates, including “Benzyl N-[(1-aminocycloheptyl)methyl]carbamate”, can be removed under relatively mild conditions . For example, the carboxybenzyl (CBz) group, which has a benzyl group, can be removed using catalytic hydrogenation (Pd-C, H2) .Applications De Recherche Scientifique

Peptide Synthesis

Benzyl N-[(1-aminocycloheptyl)methyl]carbamate: can serve as a protecting group for amines during peptide synthesis . Protecting groups are crucial for synthesizing peptides, as they prevent reactive amino groups from engaging in side reactions. This compound, being a carbamate, offers the advantage of being installed and removed under relatively mild conditions, which is essential for the delicate process of peptide bonding.

Organic Synthesis

In organic synthesis, this compound’s carbamate group can be used to protect amines while the rest of the molecule undergoes various reactions . This is particularly useful when synthesizing complex organic molecules that require multiple steps, as it allows for greater control over the reaction process.

Drug Development

The versatility of benzyl N-[(1-aminocycloheptyl)methyl]carbamate in protecting amines makes it valuable in drug development. It can be used to modify the structure of pharmacologically active compounds, potentially altering their activity, bioavailability, or stability.

Biochemistry Research

In biochemistry, protecting groups like those provided by this compound are used to study enzyme-substrate interactions . By protecting certain functional groups, researchers can observe how enzymes interact with substrates when specific reactive sites are blocked.

Propriétés

IUPAC Name |

benzyl N-[(1-aminocycloheptyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c17-16(10-6-1-2-7-11-16)13-18-15(19)20-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13,17H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECJKOFZSHYZFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(CNC(=O)OCC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-[(1-aminocycloheptyl)methyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335595.png)

![Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B6335608.png)

![Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335614.png)

![Benzyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B6335626.png)

![Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate](/img/structure/B6335636.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-(naphthalen-2-yl)acetic acid](/img/structure/B6335640.png)

![Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B6335651.png)